1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
CAS No.: 1156999-03-9
Cat. No.: VC2616185
Molecular Formula: C12H9BrN4O
Molecular Weight: 305.13 g/mol
* For research use only. Not for human or veterinary use.
![1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one - 1156999-03-9](/images/structure/VC2616185.png)
Specification
CAS No. | 1156999-03-9 |
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Molecular Formula | C12H9BrN4O |
Molecular Weight | 305.13 g/mol |
IUPAC Name | 1-(3-bromophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Standard InChI | InChI=1S/C12H9BrN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) |
Standard InChI Key | OQCYRTXMSZFCPA-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)N1 |
Canonical SMILES | CC1=NC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)N1 |
Introduction
Chemical Structure and Properties
Structural Characterization
1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one consists of a fused heterocyclic system comprising pyrazole and pyrimidine rings. The compound's architecture features a 3-bromophenyl substituent at the N1 position of the pyrazole ring and a methyl group at the C6 position of the pyrimidine portion. This structural arrangement is similar to other pyrazolo[3,4-d]pyrimidin-4-ones that have been studied for various bioactivities, particularly those with halogenated phenyl substituents at N1 position . The presence of the bromine atom at the meta position of the phenyl ring likely influences the compound's lipophilicity and potential binding interactions with biological targets.
Physicochemical Properties
Based on the properties of similar compounds in this class, 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is expected to possess the following physicochemical characteristics:
The compound likely exhibits moderate to high lipophilicity due to the presence of the bromophenyl group, which may influence its membrane permeability and biological activity profile. The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine scaffold and the carbonyl oxygen can serve as hydrogen bond acceptors in interactions with biological targets.
Structural Relationship to Known Compounds
The target compound shares structural similarities with several bioactive pyrazolo[3,4-d]pyrimidin-4-ones described in the literature. For instance, it is structurally related to 6-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, which differs primarily in the position of the bromine atom and additional functional groups . Compounds with a similar core structure, such as 5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, have shown notable anti-inflammatory properties . The presence of the 3-bromophenyl group instead of an unsubstituted phenyl may confer different pharmacological properties and receptor binding affinities.
Synthesis Methods
Conventional Synthetic Approaches
The synthesis of 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one likely follows similar pathways to those reported for analogous compounds. Based on the literature, a common synthetic route would involve:
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Preparation of a suitable 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamide intermediate
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Cyclization with appropriate reagents to form the pyrimidine ring
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Methylation at the C6 position if required
A typical conventional heating method, similar to that reported for related compounds, might involve extended reaction times (300-480 minutes) with moderate yields (73-85%) . The synthesis generally begins with the reaction between a suitable hydrazine derivative and an appropriate β-keto ester or β-keto nitrile to form the pyrazole ring, followed by further modifications to construct the pyrimidine moiety.
Microwave-Assisted Synthesis
Microwave-assisted synthesis represents a more efficient alternative for preparing pyrazolo[3,4-d]pyrimidin-4-one derivatives. Studies on similar compounds have demonstrated significant advantages of microwave irradiation over conventional heating:
Parameter | Conventional Heating | Microwave Irradiation | Improvement Factor |
---|---|---|---|
Reaction Time | 300-480 min | 4-6 min | 70-90 times faster |
Yield | 73-86% | 87-94% | 10-15% higher yields |
Purity | Lower | Higher | Fewer side products |
Based on reports for similar compounds, microwave-assisted synthesis could potentially reduce reaction times from hours to minutes (4-6 minutes) while improving yields (87-94%) for the target compound . This approach typically involves solvent-free conditions, making it environmentally friendly and more sustainable.
Key Intermediates and Reaction Mechanisms
The synthesis of 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one likely proceeds through key intermediates similar to those identified for related compounds. For instance, the formation of the pyrazole ring might involve the reaction of 3-bromophenylhydrazine with appropriate β-functionalized compounds. The subsequent construction of the pyrimidine ring typically involves cyclization reactions with suitable reagents, potentially including aroyl halides under optimized conditions . The mechanistic pathway usually involves nucleophilic substitution reactions, condensations, and ring closures to establish the fused heterocyclic system.
Biological Activities and Applications
Anti-inflammatory Properties
Pyrazolo[3,4-d]pyrimidin-4-one derivatives, particularly those with phenyl substitutions at the N1 position, have demonstrated significant anti-inflammatory activities. Research on structurally related compounds has shown promising results in the carrageenan-induced paw edema test in rats . The specific anti-inflammatory potential of 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one remains to be fully elucidated, but the presence of the bromophenyl group may confer unique modulatory effects on inflammatory pathways.
Based on structure-activity relationships observed in similar compounds, the target compound might exhibit anti-inflammatory properties through mechanisms potentially involving:
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Inhibition of cyclooxygenase enzymes
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Modulation of inflammatory cytokine production
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Interference with key inflammatory signaling pathways
Structure-Activity Relationships
Studies on related compounds have revealed important structure-activity relationships that may be relevant to 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. For example, N-methylation at the N1 position of the pyrazolo[3,4-d]pyrimidine scaffold has been found to enhance inhibitory activity against BRAF V600E compared to unsubstituted counterparts . This suggests that substitutions at the N1 position, such as the 3-bromophenyl group in the target compound, may significantly influence its biological activity profile.
Additionally, the presence of halogen substituents (like bromine) on the phenyl ring has been associated with improved potency in several bioactivity assays. Research has indicated that compounds featuring bromophenyl groups, such as 5-{[4-(4-bromophenyl)-3-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]amino}-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, have shown good anti-inflammatory activity .
Molecular Modeling and Binding Interactions
Predicted Binding Modes
Based on molecular modeling studies conducted on similar compounds, 1-(3-bromophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one likely interacts with biological targets through specific binding modes. In the case of kinase inhibition, these compounds typically bind to the ATP-binding pocket, often adopting a DFG-out inactive conformation as observed with compounds like sorafenib .
The key binding interactions might include:
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Hydrogen bonding between the pyrimidine nitrogen atoms and hinge region residues
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Hydrophobic interactions involving the bromophenyl moiety
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π-stacking interactions between aromatic rings and protein residues
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Halogen bonding involving the bromine atom
Computational Predictions
Molecular dynamics simulations and binding free energy calculations, similar to those performed for related compounds, could provide insights into the stability and strength of interactions between the target compound and potential biological targets. These computational approaches have been valuable in understanding the binding mechanisms of pyrazolo[3,4-d]pyrimidine derivatives, particularly as kinase inhibitors .
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